molecular formula C8H6Cl2O B053857 2-(2,3-Dichlorophenyl)acetaldehyde CAS No. 114686-81-6

2-(2,3-Dichlorophenyl)acetaldehyde

Cat. No.: B053857
CAS No.: 114686-81-6
M. Wt: 189.04 g/mol
InChI Key: BTRPFUUMJDFUAF-UHFFFAOYSA-N
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Description

STING agonist 3: is a small molecule compound that activates the stimulator of interferon genes (STING) pathway. This pathway is crucial for the innate immune response, particularly in recognizing cytosolic DNA from pathogens and initiating an immune response. STING agonist 3 has shown promise in enhancing immune responses against cancer and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: : STING agonist 3 can be synthesized through various methods. One common approach involves the use of amidobenzimidazole derivatives. The synthesis typically includes steps such as nucleophilic substitution, cyclization, and purification . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: : For industrial-scale production, STING agonist 3 can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and scalability. This method also reduces the risk of side reactions and improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions: : STING agonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, methanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: : The major products formed from these reactions include various derivatives of STING agonist 3, which can have different levels of activity and stability .

Scientific Research Applications

Chemistry: : STING agonist 3 is used in chemical research to study the STING pathway and its role in immune responses. It serves as a tool compound to investigate the molecular mechanisms of STING activation .

Biology: : In biological research, STING agonist 3 is used to activate the STING pathway in cell culture and animal models. This helps researchers understand the role of STING in immune responses and its potential as a therapeutic target .

Medicine: : STING agonist 3 has shown potential in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells. It is also being investigated for its antiviral properties, particularly against SARS-related coronavirus infections .

Industry: : In the pharmaceutical industry, STING agonist 3 is being developed as a novel therapeutic agent for cancer and viral infections. Its ability to activate the immune system makes it a promising candidate for combination therapies .

Mechanism of Action

STING agonist 3 activates the STING pathway by binding to the STING protein, leading to its oligomerization and recruitment of TANK-binding kinase 1 (TBK1). This activation results in the phosphorylation of interferon regulatory factor 3 (IRF3) and the production of type I interferons and other inflammatory cytokines. These cytokines enhance the immune response by promoting the activation and infiltration of cytotoxic T cells into tumors, leading to tumor cell killing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : STING agonist 3 is unique in its chemical structure and mechanism of action compared to other STING agonists. Unlike 2’3’-cGAMP, which requires a closed ‘lid’ conformation for activation, STING agonist 3 can activate STING in its open conformation. This difference in activation mechanism provides more options for clinical development and potential therapeutic applications .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRPFUUMJDFUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625275
Record name (2,3-Dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114686-81-6
Record name (2,3-Dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 15.0 g (0.074 mole) 1,2-dichloro-3-(2-methoxyethenyl)benzene in 150 ml of THF was added 15 ml of 35% perchloric acid in water. The reaction was refluxed for 3.5 hr then poured into ice/water. The aqueous layer was extracted two times with ether, the organics were washed with water, brine and dried (MgSO4). Evaporation of the solvent gave 13.91 g of crude 2,3-dichlorobenzeneacetaldehyde a yellow oil (99%).
Name
1,2-dichloro-3-(2-methoxyethenyl)benzene
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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